molecular formula C8H4Br2F2O B7941243 2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone CAS No. 746630-35-3

2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone

Cat. No.: B7941243
CAS No.: 746630-35-3
M. Wt: 313.92 g/mol
InChI Key: JTJBHXJAWJJMLP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1-(4-bromo-2,6-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJBHXJAWJJMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248421
Record name 2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746630-35-3
Record name 2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746630-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone typically involves the bromination of 1-(4-bromo-2,6-difluorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted ethanones with different functional groups.

    Reduction: Formation of 2-bromo-1-(4-bromo-2,6-difluorophenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(4-bromo-2,6-difluorophenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone involves its interaction with various molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Acetophenones

Table 1: Key Analogs and Their Properties
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Halogen Substituents Key Differences Reference
2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone (746630-35-3) C₈H₄Br₂F₂O 313.92 Br (acetyl), Br, F (2,6-phenyl) Dual bromination; high molar mass
1-(4-Bromo-2,6-difluorophenyl)ethanone (746630-34-2) C₈H₅BrF₂O 235.03 Br, F (2,6-phenyl) Lacks bromine on acetyl group
1-(4-Bromo-2-fluorophenyl)ethanone (801303-32-2) C₈H₆BrF₃O 259.03 Br, F (2-phenyl) Mono-fluorination; lower halogen density
1-(3-Bromo-2,4-difluorophenyl)ethanone (1210824-63-7) C₈H₅BrF₂O 235.03 Br, F (2,4-phenyl) Altered fluorine positions on ring

Structural and Functional Insights :

  • Electrophilic Reactivity: The dual bromine atoms in the target compound enhance its susceptibility to nucleophilic substitution (e.g., Suzuki coupling), compared to mono-brominated analogs like 746630-34-2 .

Hydroxy- and Methoxy-Substituted Analogs

Examples :

  • 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5): Features a hydroxyl group at the 2-position, enabling hydrogen bonding—a property absent in the target compound . Synthesized via bromination of 5-fluoro-2-hydroxyacetophenone .
  • 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 51149-28-1): Methoxy and hydroxyl groups enhance solubility in polar solvents, contrasting with the hydrophobic nature of the target compound .

Applications: Hydroxy-substituted analogs are often intermediates in pharmaceutical synthesis (e.g., quinolone derivatives), whereas the target compound’s halogen density makes it more suited for materials science or agrochemical applications .

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